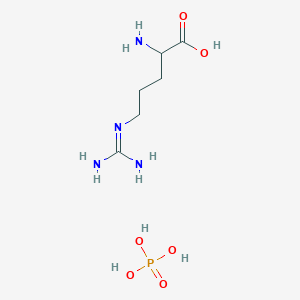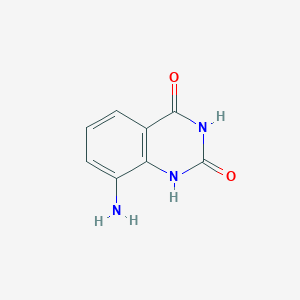
8-Aminoquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of amino and dione functional groups at specific positions enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions, leading to the formation of the quinazoline ring system. The reaction can be summarized as follows:
Cyclization Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions: 8-Aminoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dione groups can be reduced to corresponding diols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Nitroquinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
科学研究应用
8-Aminoquinazoline-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinazoline core.
作用机制
The biological activity of 8-Aminoquinazoline-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, and other critical biological processes.
相似化合物的比较
Quinazoline-2,4-dione: Lacks the amino group, resulting in different reactivity and biological activity.
8-Hydroxyquinazoline-2,4(1H,3H)-dione:
6-Aminoquinazoline-2,4(1H,3H)-dione: The amino group is positioned differently, affecting its interaction with biological targets.
Uniqueness: 8-Aminoquinazoline-2,4(1H,3H)-dione is unique due to the specific positioning of the amino group, which enhances its ability to participate in hydrogen bonding and other interactions critical for its biological activity. This makes it a valuable scaffold in the design of new therapeutic agents.
属性
IUPAC Name |
8-amino-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,9H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDXHHYZRBCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)
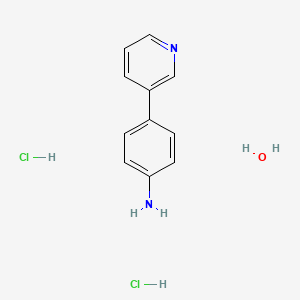
![4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)
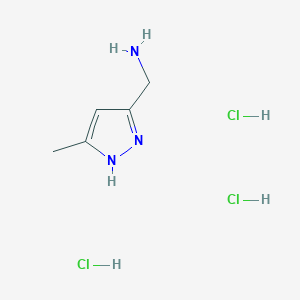
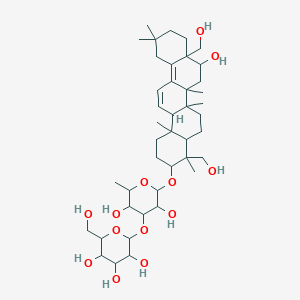
![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)
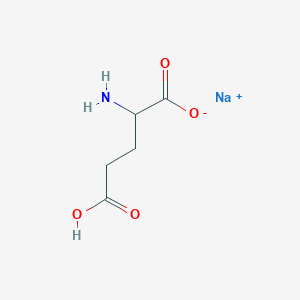
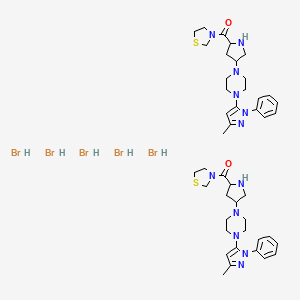
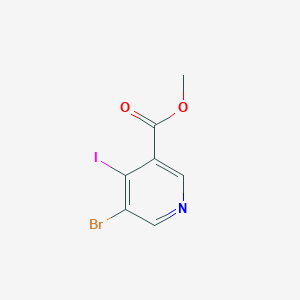
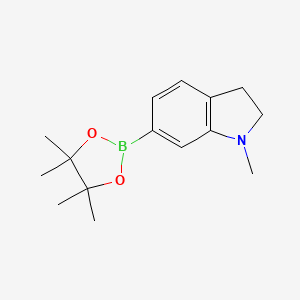
![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8056764.png)

![Methyl[(oxetan-2-yl)methyl]amine](/img/structure/B8056785.png)
